

In-Depth Technical Guide: ML-031 (CAS Number 852230-33-2)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **ML-031**, a selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). The information is curated for researchers and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Properties and Data

ML-031 is a small molecule identified as one of the first selective agonists for the S1P2 receptor.[1] It belongs to a pyrrolyl ketone chemical series and has been instrumental in elucidating the function of this particular S1P receptor subtype.

Physicochemical Properties

The fundamental physicochemical characteristics of **ML-031** are summarized in the table below.



Property	Value	Source	
CAS Number	852230-33-2	LookChem	
Molecular Formula	C19H20N2O3	Satsu et al., 2013	
Molecular Weight	324.4 g/mol	Satsu et al., 2013	
Formal Name	1-[2-[2,5-dimethyl-1- (phenylmethyl)-1H-pyrrol-3- yl]-2-oxoethyl]-2,5- pyrrolidinedione	APExBIO	
Synonyms	CID-2113511	APEXBIO	
Appearance	Crystalline solid	APEXBIO	
Solubility	Soluble in DMSO and ethanol	APExBIO	
Storage	Store at -20°C	APExBIO	

Pharmacological Profile

ML-031 is a selective agonist for the S1P2 receptor, a G protein-coupled receptor involved in various cellular processes. A more potent analog, CYM-5520, was developed from the same chemical series.

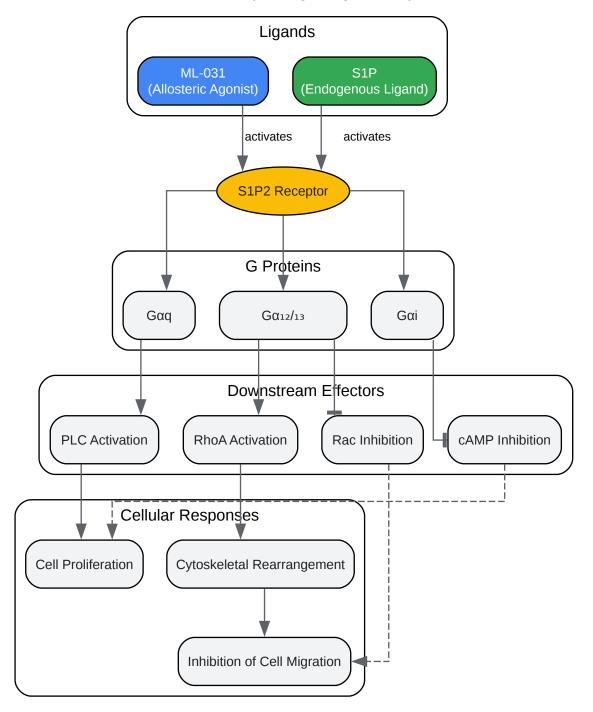


Parameter	Value	Details	Source
Target	Sphingosine-1- Phosphate Receptor 2 (S1P2)	-	Satsu et al., 2013
Mechanism of Action	Allosteric Agonist	ML-031 and its analogs bind to a site distinct from the endogenous ligand, S1P.	Satsu et al., 2013
Potency (EC50)	1 μΜ	Determined in an S1P reporter assay.	APExBIO
Selectivity Profile	Highly selective for S1P2	Inactive against S1P1, S1P3, S1P4, and S1P5 receptors.	Satsu et al., 2013
Related Compound	CYM-5520	A more potent S1P2 allosteric agonist with an EC ₅₀ of 480 nM.	Selleck Chemicals, MedchemExpress

Mechanism of Action and Signaling Pathway

ML-031 exerts its effects by binding to and activating the S1P2 receptor. As an allosteric agonist, it does not compete with the natural ligand, sphingosine-1-phosphate (S1P), for the orthosteric binding site.[2] Activation of S1P2 can lead to the coupling of multiple G protein families, including $G\alpha12/13$, $G\alpha q$, and $G\alpha i$, initiating a cascade of downstream signaling events that influence cell migration, proliferation, and cytoskeletal dynamics.





S1P2 Receptor Signaling Pathway

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S1P2 Receptor Signaling Pathway

Experimental Protocols



The primary assay used to characterize **ML-031** and its analogs is a cell-based reporter assay that measures the activation of the S1P2 receptor.

S1P2 Receptor Activation Reporter Assay

This assay quantifies the agonist-induced activation of the S1P2 receptor by measuring the downstream production of a reporter protein (e.g., luciferase) under the control of a specific response element.

Objective: To determine the potency (EC50) of ML-031 as an S1P2 agonist.

Methodology:

- Cell Line: A suitable host cell line (e.g., HEK293 or CHO cells) is stably transfected with two constructs:
 - An expression vector for the human S1P2 receptor.
 - A reporter plasmid containing the firefly luciferase gene under the transcriptional control of a cAMP Response Element (CRE).
- Cell Culture and Plating: The engineered cells are cultured under standard conditions and then seeded into 96-well plates.
- Compound Preparation: **ML-031** is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A serial dilution series is then prepared in assay buffer.
- Assay Procedure:
 - The culture medium is removed from the cells.
 - The various concentrations of ML-031 are added to the wells. Control wells with vehicle
 (DMSO) and a known agonist (S1P) are also included.
 - The plates are incubated for a specific period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.

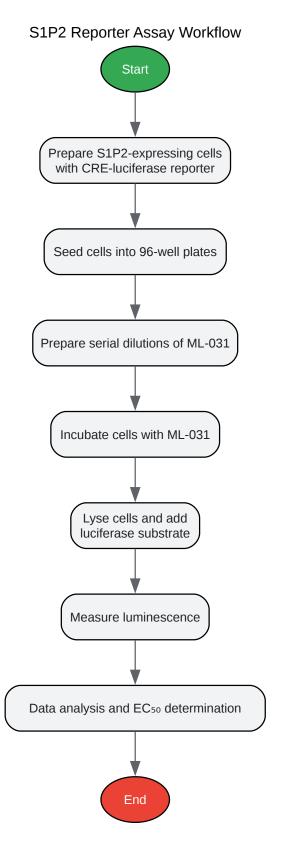






- Signal Detection: A luciferase substrate is added to the wells. The resulting luminescence, which is proportional to the level of S1P2 receptor activation, is measured using a luminometer.
- Data Analysis: The luminescence data is normalized to the control wells and plotted against the logarithm of the **ML-031** concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.





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S1P2 Reporter Assay Workflow



Conclusion

ML-031 is a valuable pharmacological tool for investigating the biological roles of the S1P2 receptor. Its selectivity and defined mechanism of action as an allosteric agonist make it a suitable probe for in vitro and potentially in vivo studies. The development of more potent analogs like CYM-5520 further enhances the ability of researchers to dissect the complex signaling pathways regulated by S1P2. This technical guide provides the foundational information necessary for the effective utilization of **ML-031** in a research and drug discovery setting.

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References

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